N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide

Description

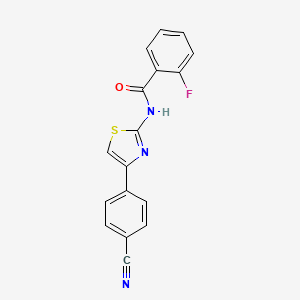

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a thiazole-derived compound featuring a 4-cyanophenyl substituent at the 4-position of the thiazole ring and a 2-fluorobenzamide group at the 2-position. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDXEYZNJBASSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide typically involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the desired thiazole derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core thiazole ring with several analogs, but its substituents distinguish it:

- Comparable compounds include N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (, compound 50), which has a bromophenyl group instead of cyanophenyl . Benzamide Substituents: The 2-fluorobenzamide moiety contrasts with analogs like 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (, GSK1570606A), which features an acetamide linker and pyridinyl group .

- Key Structural Variations: Electron Effects: Cyanophenyl (target) vs. methoxy () or chloro () groups alter electron density, impacting receptor binding . Linker Diversity: The target’s direct benzamide linkage differs from piperazine-linked acetamides (e.g., , compounds 13–18), which may enhance solubility .

Physicochemical Properties

Data from structural analogs highlight trends in molecular weight (MW), melting point (mp), and solubility:

*Estimated based on structural similarity.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a benzamide moiety, and a cyanophenyl group. Its molecular formula includes fluorine, nitrogen, sulfur, and carbon atoms, contributing to its diverse chemical reactivity and biological activities.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen |

| Benzamide Moiety | Contributes to bioactivity |

| Cyanophenyl Group | Enhances binding affinity |

| Fluorine Atom | Increases stability and bioavailability |

The primary mechanism of action for this compound involves the induction of caspase-dependent apoptosis in cancer cells. This compound targets specific cellular pathways, notably affecting the cell cycle and caspase activation pathways.

Key Mechanisms:

- Caspase Activation : Induces programmed cell death in cancer cells.

- Cell Cycle Arrest : Prevents cancer cell proliferation.

- Bioavailability : Sufficient levels in biological systems to exert therapeutic effects.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant cytotoxic effects against various carcinoma cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Studies

- HCT-116 Cell Line Study

-

MCF-7 Cell Line Study

- Objective : Assess apoptosis induction.

- Findings : Significant induction of apoptosis was observed, correlating with increased caspase activity.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics for therapeutic use:

- Absorption : Rapid uptake in cellular systems.

- Distribution : Effective distribution across tissues due to its lipophilic nature.

- Metabolism : Undergoes metabolic transformations that enhance its bioactivity.

Research Applications

This compound is not only significant as an anticancer agent but also serves various scientific research applications:

- Medicinal Chemistry : Development of new anticancer drugs.

- Biological Studies : Understanding cellular processes related to cancer biology.

- Material Science : Potential applications in developing novel materials due to its unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.